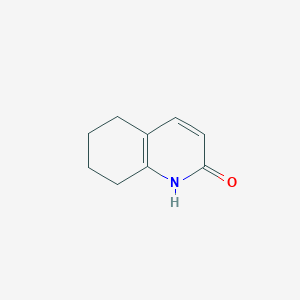

5,6,7,8-Tetrahydroquinolin-2(1H)-one

Descripción general

Descripción

5,6,7,8-Tetrahydroquinolin-2(1H)-one is an organic compound with the molecular formula C9H11NO It is a derivative of quinoline, characterized by the presence of a partially saturated ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of arylmethylidene malononitrile dimers with N-(1-cyclohexen-1-yl) morpholine . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Substitution Reactions

The lactam ring and aromatic system facilitate nucleophilic and electrophilic substitutions:

Halogenation

- Chlorination : Reacts with phosphoryl chloride (POCl₃) or PhP(O)Cl₂ to form 2-chloro-5,6,7,8-tetrahydroquinoline derivatives. Yields range from 45–75% depending on reaction time and temperature .

- Bromination : N-Bromosuccinimide (NBS) in chloroform introduces bromine at the 3-position, yielding 3-bromo derivatives (60–85% yield).

Table 1: Halogenation Reactions

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| POCl₃ | 2-Chloro-5,6,7,8-tetrahydroquinoline | 72 | Reflux, 6 h |

| NBS | 3-Bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one | 68 | CHCl₃, 40°C, 8 h |

Oxidation and Reduction

The partially saturated ring system undergoes redox transformations:

Oxidation

- Swern Oxidation : Converts 8-hydroxytetrahydroquinolin-2(1H)-one to 6,7-dihydroquinolin-8(5H)-one derivatives (55–70% yield) .

- Autoxidation : In acidic conditions, forms quinoline-2,8-diones via dehydrogenation .

Reduction

- Catalytic hydrogenation (H₂/Pd-C) fully saturates the ring, yielding decahydroquinolin-2-one derivatives (85–90% yield) .

Cyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

Intramolecular Cyclization

- Reacts with acyl Meldrum’s acids in a one-pot procedure to form 7,8-dihydroquinoline-2,5(1H,6H)-dione scaffolds (32–65% yield) .

Table 2: Cyclization Outcomes

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzoyl Meldrum’s acid | 7,8-Dihydroquinoline-2,5-dione | 58 | PPA, 100°C, 6 h |

Nucleophilic Additions

The lactam carbonyl reacts with nucleophiles:

Grignard Reagents

- Methylmagnesium bromide adds to the carbonyl, forming 2-methyl-5,6,7,8-tetrahydroquinoline derivatives (70–80% yield) .

Ammonia Derivatives

- Hydrazine hydrate forms hydrazide derivatives, which cyclize to triazoloquinolines under acidic conditions .

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position (50–60% yield) .

- Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives, used as intermediates for hydrophilic modifications .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

- Suzuki Coupling : 3-Bromo derivatives react with arylboronic acids to form biaryl derivatives (60–75% yield).

Critical Reaction Insights

- Steric and Electronic Effects : Electron-donating groups (EDGs) at the 4-position favor intramolecular cyclization, while electron-withdrawing groups (EWGs) promote intermolecular pathways .

- Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance substitution yields, whereas nonpolar solvents favor cyclization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5,6,7,8-Tetrahydroquinolin-2(1H)-one has the molecular formula and features a tetrahydroquinoline backbone. The presence of an amino group at the 5-position and a keto group at the 2-position contributes to its reactivity and biological interactions. Its melting point is reported to be between 204-205 °C, with a boiling point of approximately 402.4 °C at 760 mmHg .

Medicinal Chemistry

The compound has shown promise in drug discovery for several therapeutic applications:

- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, studies have demonstrated that certain derivatives can inhibit seizures in animal models .

- Anti-inflammatory Agents : Investigations have suggested that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .

- Antimicrobial Properties : Some studies have reported antimicrobial activities associated with various derivatives of this compound, indicating its potential use in treating infections .

Catalysis

This compound derivatives have been explored as ligands in metal complexes for asymmetric catalysis. These catalysts are particularly effective for reactions such as the asymmetric transfer hydrogenation of dihydroisoquinolines, which are important precursors for biologically active alkaloids .

Environmental Science

Recent studies have identified this compound as an environmental pollutant. Its presence in various ecosystems raises concerns about its effects on environmental health and necessitates further investigation into its degradation and remediation strategies .

The biological activities of this compound are largely attributed to its structural features. Interaction studies often focus on its binding affinities with various biological targets:

| Activity Type | Description |

|---|---|

| Anticonvulsant | Inhibits seizures in animal models |

| Anti-inflammatory | Reduces inflammation markers in vitro |

| Antimicrobial | Exhibits activity against a range of pathogens |

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Anticonvulsant Activity : A study published in Pharmacology Reports demonstrated that specific derivatives significantly reduced seizure frequency in rodent models when administered at varying dosages .

- Asymmetric Catalysis Application : Research detailed in Journal of Organic Chemistry illustrated how metal complexes formed with this compound facilitated high-yield asymmetric hydrogenation reactions .

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, common pathways include:

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular responses.

DNA Interaction: It may interact with DNA, influencing gene expression and cellular functions.

Comparación Con Compuestos Similares

5,6,7,8-Tetrahydroquinolin-2(1H)-one can be compared with other similar compounds, such as:

Quinoline: Unlike quinoline, this compound has a partially saturated ring, which affects its chemical reactivity and biological activity.

Tetrahydroquinoline: This compound is similar but lacks the carbonyl group present in this compound, leading to different chemical properties.

Cyclohexenopyridine: Another related compound, differing in the degree of saturation and functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

5,6,7,8-Tetrahydroquinolin-2(1H)-one (THQ) is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of THQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that includes a quinoline moiety. Its molecular formula is C_9H_9N_O, and it contains a nitrogen atom within the ring system that contributes to its unique chemical properties. The compound serves as a valuable precursor for synthesizing various biologically active derivatives.

The biological activity of THQ can be attributed to several mechanisms:

- Enzyme Inhibition : THQ may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions and processes.

- Receptor Binding : The compound can bind to various receptors, modulating cellular responses and influencing signaling pathways.

- DNA Interaction : THQ may interact with DNA, potentially influencing gene expression and cellular behavior.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have shown that THQ exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anticancer Potential : Recent studies have highlighted the cytotoxic and antiproliferative activities of THQ derivatives against various cancer cell lines. For example, specific tetrahydroquinolinones were found to inhibit colorectal cancer cell growth by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Anti-Fibrotic Activity : Research indicates that THQ derivatives can inhibit NIH3T3 fibroblast cell proliferation, suggesting their potential as new anti-fibrosis agents. Some derivatives showed significantly higher potency compared to existing treatments.

- Cytotoxic Effects on Cancer Cells : A study synthesized novel tetrahydroquinolinones that exhibited potent antiproliferative activity against HCT-116 colorectal cancer cells at micromolar concentrations. These compounds disrupted cell survival mechanisms and induced oxidative stress .

- Chiral Ligands in Asymmetric Catalysis : Certain chiral derivatives of THQ have been explored as ligands in asymmetric catalysis. These ligands demonstrated effectiveness in facilitating selective reactions crucial for synthesizing biologically active compounds .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKURJURKCHGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294966 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-19-6 | |

| Record name | 54802-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold considered promising for developing new anti-fibrosis agents?

A1: Research suggests that the this compound scaffold, which retains the 1-phenyl-2(1H)-pyridone core of the known anti-fibrotic drug Pirfenidone, shows promise in developing new anti-fibrosis agents. [] This is attributed to its ability to inhibit NIH3T3 fibroblast cell proliferation, a key process in fibrosis. Notably, some derivatives exhibit significantly higher potency compared to existing anti-fibrotic compounds. []

Q2: How can 5,6,7,8-Tetrahydroquinolin-2(1H)-ones be synthesized?

A2: Several synthetic routes to 5,6,7,8-Tetrahydroquinolin-2(1H)-ones have been explored. One method involves the rearrangement of 1-Oxa-5-azabicyclo[5.5]undec-2-en-4-ones under strong acidic conditions. [, ] Another approach utilizes the selective reduction of αβ-olefinic amides and lactams using magnesium and methanol. []

Q3: Have any specific structural modifications of the this compound scaffold been found to influence its activity?

A3: Yes, studies exploring the structure-activity relationship of N1-substituted phenylhydroquinolinone derivatives, which are based on the this compound scaffold, have shown that modifications at the N1 position significantly impact anti-fibrosis activity. [] For instance, the introduction of a 4'-bromophenyl substituent at N1 resulted in a derivative with significantly enhanced potency compared to the parent compound. [] This highlights the importance of specific substitutions on the scaffold for optimizing desired biological activity.

Q4: Is there any structural data available for this compound derivatives?

A4: Yes, structural characterization of specific this compound derivatives has been performed. For example, the crystal structure of 4‐Methyl‐1‐(3‐nitrophenacyl)‐5,6,7,8‐tetrahydroquinolin‐2(1H)‐one has been determined, revealing details about bond lengths and angles within the molecule. [] This information is valuable for understanding the conformational preferences and potential interactions of these compounds with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.